- Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties, Chemistry - A European Journal, 2016, 22(27), 9330-9337

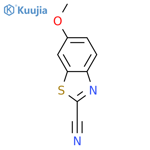

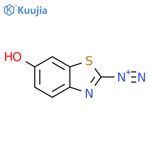

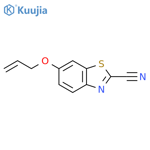

Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

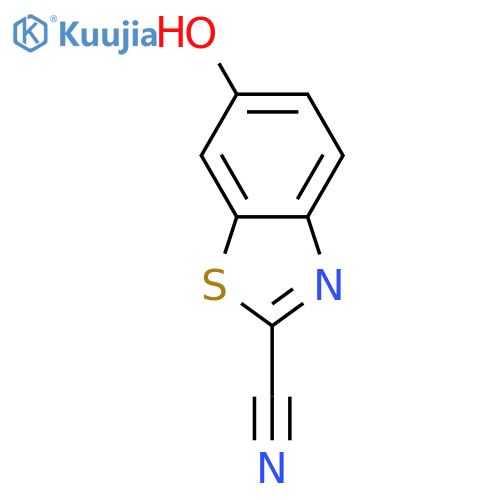

939-69-5 structure

Nombre del producto:6-hydroxy-1,3-benzothiazole-2-carbonitrile

Número CAS:939-69-5

MF:C8H4N2OS

Megavatios:176.195159912109

MDL:MFCD00296905

CID:40356

PubChem ID:329767865

6-hydroxy-1,3-benzothiazole-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 6-Hydroxybenzo[d]thiazole-2-carbonitrile

- 2-CYANO-6-HYDROXYBENZOTHIAZOLE

- 2-Benzothiazolecarbonitrile, 6-hydroxy-

- 2-CYANO-6-HYDROXYBENZOTHIAZ

- 6-hydroxy-1,3-benzothiazole-2-carbonitrile

- 6-hydroxy-2-cyano-benzothiazole

- 2-cyano-6-hydroxybenzothiazol

- 2-cyano-6-hydroxybenzthiazole

- 6-Hydroxy-2-Benzothiazolecarbonitrile

- 6-hydroxy-2-cyanobenzothiazole

- 6-hydroxybenzothiazole-2-carbonitrile

- BEN041

- PubChem19680

- SQAVNBZDECKYOT-UHFFFAOYSA-N

- FCH841120

- ST

- 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)

- 939-69-5

- BBL101177

- AC-7689

- C8H4N2OS

- GEO-00837

- SY065965

- STL554973

- DB-009211

- DTXSID10432318

- J-509202

- AKOS005257673

- 6-Hydroxybenzothiazole-2-carbonitrile, 96%

- SCHEMBL140656

- CS-W005799

- MFCD00296905

- FS-2463

- 6-hydroxybenzo-[d]thiazole-2-carbonitrile

- 6-Hydroxy-benzothiazole-2-carbonitrile

- 6-hydroxy-benzo[d]thiazole-2-carbonitrile

-

- MDL: MFCD00296905

- Renchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H

- Clave inchi: SQAVNBZDECKYOT-UHFFFAOYSA-N

- Sonrisas: N#CC1SC2C(=CC=C(C=2)O)N=1

Atributos calculados

- Calidad precisa: 176.00400

- Masa isotópica única: 176.00443393g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 224

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.3

- Superficie del Polo topológico: 85.2

Propiedades experimentales

- Color / forma: Pale-yellow to Yellow-brown Solid

- Denso: 1.53

- Punto de fusión: 211-213 °C

- Punto de ebullición: 374.7±34.0°C at 760 mmHg

- Punto de inflamación: 180.387 °C

- índice de refracción: 1.744

- PSA: 85.15000

- Logp: 1.87358

6-hydroxy-1,3-benzothiazole-2-carbonitrile Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H319

- Declaración de advertencia: P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-36

- Instrucciones de Seguridad: 26-36/37

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:2-8°C

6-hydroxy-1,3-benzothiazole-2-carbonitrile Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-hydroxy-1,3-benzothiazole-2-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-10g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 10g |

¥1146.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1236-5G |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 97% | 5g |

¥ 495.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072318-250mg |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 95+% | 250mg |

4827.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D960498-10g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 10g |

$165 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-1g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 1g |

¥148.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D960498-100g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 100g |

$1225 | 2023-09-01 | |

| Fluorochem | 049352-1g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 1g |

£32.00 | 2022-02-28 | |

| Fluorochem | 049352-10g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 10g |

£236.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D502945-250mg |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 250mg |

$110 | 2024-05-24 | |

| AstaTech | 59441-5/G |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 97% | 5g |

$392 | 2023-09-16 |

6-hydroxy-1,3-benzothiazole-2-carbonitrile Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Ethanethiol , Chlorotrimethylsilane , Potassium iodide Solvents: Acetonitrile ; -5 °C; -5 °C → 30 °C; 6 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referencia

- Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin, China, , ,

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pyridinium chloride ; 200 °C

Referencia

- Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation, Journal of the American Chemical Society, 2013, 135(5), 1783-1795

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Pyridinium chloride ; rt → 200 °C; 1 h, 200 °C; 200 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referencia

- A bioluminogenic substrate for in vivo imaging of β-lactamase activity, Angewandte Chemie, 2007, 46(37), 7031-7034

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: 1,3-Propanediamine , Cuprous cyanide , Dibenzo-18-crown-6 , Copper(II) tetrafluoroborate Solvents: Acetonitrile ; 30 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

Referencia

- Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517

Métodos de producción 12

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

Referencia

- In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 , Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

Referencia

- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 24 h, rt

Referencia

- A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone, Synlett, 2009, (16), 2682-2684

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ; 6 h, 180 °C

Referencia

- A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C

1.2 Reagents: Sodium bicarbonate ; neutralized

1.2 Reagents: Sodium bicarbonate ; neutralized

Referencia

- Luciferin derivatives from bicyclic reactants and aminothiol derivatives and methods of detection of biol. process or biomols., United States, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Pyridinium chloride ; rt → 180 °C; 1 h, 200 °C

Referencia

- PalmitateLuciferin: A Molecular Design for the Second Harmonic Generation Study of Ion Complexation at the Air-Water Interface, Journal of Physical Chemistry C, 2012, 116(13), 7450-7456

Métodos de producción 20

6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials

- 6-methoxy-1,3-benzothiazole-2-carbonitrile

- Borate(1-),tetrafluoro-

- 2-Benzothiazolecarbonitrile, 6-(2-propen-1-yloxy)-

- 6-Hydroxy-2-benzothiazolediazonium

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-hydroxy-1,3-benzothiazole-2-carbonitrile Literatura relevante

-

James A. H. Inkster,Didier J. Colin,Yann Seimbille Org. Biomol. Chem. 2015 13 3667

-

Bowen Ke,Hui Chen,Lin Ma,Sarah Zingales,Deying Gong,Die Hu,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 2388

-

F. Gao,C. Ieritano,K.-T. Chen,G. M. Dias,J. Rousseau,F. Bénard,Y. Seimbille Org. Biomol. Chem. 2018 16 5102

-

Chunchao Tang,Yuqi Gao,Tingting Liu,Yuxing Lin,Xiaomeng Zhang,Chaochao Zhang,Xiang Li,Tianchao Zhang,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 645

-

Carla T. Salatino,Diêgo U. Melo,Ariane M. Yoshitake,Lucas S. Sgarbi,Paula Homem-de-Mello,Fernando H. Bartoloni,Luiz F. M. L. Ciscato Org. Biomol. Chem. 2017 15 3479

939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile) Productos relacionados

- 943-03-3(6-methoxy-1,3-benzothiazole-2-carbonitrile)

- 7267-38-1(5-Hydroxybenzodthiazole-2-carbonitrile)

- 7267-35-8(5-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-31-4(4-Hydroxybenzo[d]thiazole-2-carbonitrile)

- 7267-41-6(4,6-Dihydroxybenzodthiazole-2-carbonitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-69-5)6-Hydroxybenzo[d]thiazole-2-carbonitrile

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile

Pureza:99%/99%

Cantidad:100g/25g

Precio ($):1014.0/254.0